Methyl 6-methoxy-1H-indazole-3-carboxylate is a compound belonging to the indazole family, characterized by a methoxy group at the 6-position and a carboxylate ester group at the 3-position of the indazole ring. Indazoles are heterocyclic compounds that consist of a fused benzene and pyrazole structure, known for their diverse biological activities and applications in medicinal chemistry. The compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
This compound is classified as an indazole derivative, which is significant in pharmaceutical chemistry due to its biological activity. The classification extends to its functional groups, which include an ester (carboxylate) and a methoxy group, influencing its reactivity and interaction with biological targets.
The synthesis of methyl 6-methoxy-1H-indazole-3-carboxylate can be achieved through several methods, primarily focusing on the introduction of the methoxy group and the carboxylate functionality. One common synthetic route involves:
Alternative methods may also involve direct reactions with carbon monoxide in the presence of palladium catalysts under specific conditions .
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and concentration of reagents, to maximize yield and minimize by-products. For instance, using continuous flow reactors can enhance efficiency in industrial settings.
Methyl 6-methoxy-1H-indazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 206.2 g/mol. The structure features:
The compound's chemical properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 206.2 g/mol |
CAS Number | 885278-53-5 |
Methyl 6-methoxy-1H-indazole-3-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include sodium azide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions must be optimized based on the desired outcome.
The mechanism of action for methyl 6-methoxy-1H-indazole-3-carboxylate involves interactions with specific molecular targets within biological systems. The presence of functional groups like bromine and methoxy influences its binding affinity to enzymes or receptors.
Upon binding to target proteins, this compound may modulate enzymatic activities leading to various biological effects such as:
Data suggests that such interactions may lead to therapeutic effects against conditions like cancer or inflammation .
Methyl 6-methoxy-1H-indazole-3-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like methanol and dichloromethane.
Key chemical properties include:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
Methyl 6-methoxy-1H-indazole-3-carboxylate finds applications primarily in medicinal chemistry due to its potential therapeutic effects. Notable uses include:
Research continues into optimizing its synthesis and exploring new applications within drug discovery frameworks .
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties. The bicyclic aromatic system, featuring a pyrazole ring fused to benzene, provides exceptional versatility in interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This molecular framework has enabled therapeutics across multiple disease domains, with particular impact in oncology and central nervous system disorders. The structural resemblance to indole, while offering improved metabolic stability, allows indazole-containing compounds to target similar biological pathways with enhanced specificity [1] [8].
Table 1: FDA-Approved Pharmaceuticals Containing Indazole Core
Drug Name | Therapeutic Category | Biological Target | Indazole Substitution Pattern |
---|---|---|---|
Granisetron | Antiemetic (Chemotherapy-induced) | 5-HT₃ receptor antagonist | 1-Methyl, 3-carboxamide |
Niraparib | Ovarian Cancer Treatment | PARP inhibitor | 3-Carboxamide |
Axitinib | Renal Cell Carcinoma | VEGFR tyrosine kinase inhibitor | 3-Cyanopyrrole |
Entrectinib | NSCLC/ROS1-positive Tumors | ROS1/NTRK inhibitor | 3-Carboxamide |
Pazopanib | Advanced Renal Cell Carcinoma | Multi-targeted tyrosine kinase | 3-Aminomethyl |
The synthetic versatility of the indazole scaffold enables efficient generation of structural diversity around the core, facilitating drug optimization campaigns. Methyl 6-methoxy-1H-indazole-3-carboxylate serves as a key precursor to several such pharmacophores. Its strategic positioning allows for:
The strategic placement of functional groups on the indazole nucleus dictates both synthetic utility and biological performance. Methyl 6-methoxy-1H-indazole-3-carboxylate features two critical substituents that synergistically enhance its pharmaceutical value:
3-Carboxylate Functionality:
6-Methoxy Substituent:
Table 2: Synthetic Applications of Methyl 6-Methoxy-1H-Indazole-3-Carboxylate
Transformation | Reaction Conditions | Key Products | Pharmaceutical Applications |
---|---|---|---|
N1-Alkylation | K₂CO₃/DMF, alkyl halides, 60°C | N1-Substituted indazoles | Synthetic cannabinoid precursors [10] |
Ester Aminolysis | Amines, AlMe₃ catalyst, toluene, reflux | 3-Carboxamide derivatives | PARP inhibitors (Niraparib analogs) |
Ester Reduction | DIBAL-H, THF, -78°C | 3-Hydroxymethyl intermediates | CNS drug candidates |
C4 Electrophilic Substitution | Br₂/AcOH, 25°C | 4-Bromo-6-methoxyindazole derivatives | Kinase inhibitor building blocks |
Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura conditions | 4-Aryl-6-methoxyindazole-3-carboxylates | Targeted anticancer agents |
Advanced synthetic methodologies leverage these structural features for pharmaceutical production. Recent innovations include silver(I)-mediated intramolecular oxidative C-H amination that efficiently constructs 3-substituted indazoles difficult to access through classical methods . The 3-carboxylate group enables direct and selective N1-alkylation of indazole cores, overcoming historical challenges with regioselectivity that previously plagued indazole chemistry. This breakthrough has proven particularly valuable in synthesizing reference standards for forensic toxicology and metabolites of synthetic cannabinoids, achieving exceptional yields of 51-96% [10].
The complementary electronic effects of these substituents create a balanced molecular framework suitable for further rational drug design. The 6-methoxy group's ortho-directing capability facilitates selective electrophilic substitution, while the 3-carboxylate serves as a versatile synthetic handle for downstream derivatization – positioning this compound as a critical intermediate in modern medicinal chemistry workflows targeting increasingly challenging biological targets.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7